molecular formula C13H13NO2S B6263182 2-methyl-6-phenylbenzene-1-sulfonamide CAS No. 1872279-93-0

2-methyl-6-phenylbenzene-1-sulfonamide

Cat. No.: B6263182
CAS No.: 1872279-93-0
M. Wt: 247.31 g/mol
InChI Key: HJRUFJKWRVTNDE-UHFFFAOYSA-N
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Description

2-methyl-6-phenylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-6-phenylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of 2-methyl-6-phenylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-6-phenylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the substrate or binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to its antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-phenylbenzene-1-sulfonamide
  • 2-methyl-6-phenylbenzene-1-sulfonic acid
  • 2-methyl-6-phenylbenzene-1-sulfonyl chloride

Uniqueness

2-methyl-6-phenylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .

Properties

CAS No.

1872279-93-0

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-methyl-6-phenylbenzenesulfonamide

InChI

InChI=1S/C13H13NO2S/c1-10-6-5-9-12(13(10)17(14,15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16)

InChI Key

HJRUFJKWRVTNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)S(=O)(=O)N

Purity

95

Origin of Product

United States

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